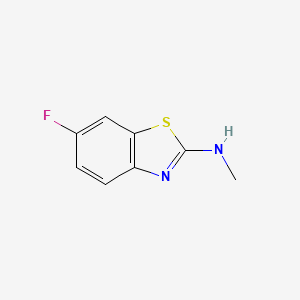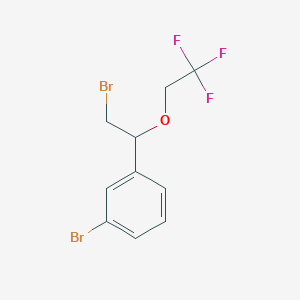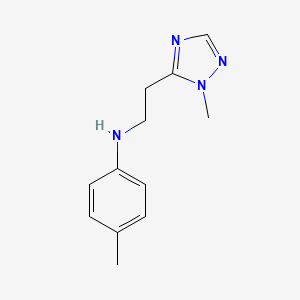
Potassium trifluoro(2-methylquinolin-4-yl)boranuide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Potassium trifluoro(2-methylquinolin-4-yl)boranuide is an organoboron compound that has garnered attention in the field of organic chemistry due to its unique properties and applications. This compound is particularly notable for its role in Suzuki–Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds in the synthesis of various organic molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of potassium trifluoro(2-methylquinolin-4-yl)boranuide typically involves the reaction of 2-methylquinoline with boron trifluoride etherate, followed by the addition of potassium fluoride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the boron compound. The general reaction scheme is as follows:
Formation of the boron complex: 2-methylquinoline reacts with boron trifluoride etherate to form a boron complex.
Addition of potassium fluoride: The boron complex is then treated with potassium fluoride to yield this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions such as temperature, solvent, and reaction time to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Potassium trifluoro(2-methylquinolin-4-yl)boranuide primarily undergoes substitution reactions, particularly in the context of Suzuki–Miyaura coupling. This reaction involves the coupling of the boron compound with an aryl or vinyl halide in the presence of a palladium catalyst to form a new carbon-carbon bond.
Common Reagents and Conditions
Reagents: Aryl or vinyl halides, palladium catalyst, base (e.g., potassium carbonate or sodium hydroxide).
Conditions: The reaction is typically carried out in an organic solvent such as toluene or ethanol, under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Major Products
The major products of these reactions are biaryl or substituted vinyl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials.
Aplicaciones Científicas De Investigación
Potassium trifluoro(2-methylquinolin-4-yl)boranuide has several applications in scientific research:
Chemistry: It is used in the synthesis of complex organic molecules through Suzuki–Miyaura coupling reactions.
Biology: The compound can be used to modify biomolecules, enabling the study of biological processes and the development of new drugs.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those that require the formation of carbon-carbon bonds.
Industry: The compound is used in the production of materials with specific electronic and optical properties, such as organic light-emitting diodes (OLEDs) and conductive polymers.
Mecanismo De Acción
The mechanism of action of potassium trifluoro(2-methylquinolin-4-yl)boranuide in Suzuki–Miyaura coupling involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.
Transmetalation: The boron compound transfers its organic group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the new carbon-carbon bond and regenerating the palladium catalyst.
Comparación Con Compuestos Similares
Potassium trifluoro(2-methylquinolin-4-yl)boranuide can be compared with other similar compounds such as:
- Potassium trifluoro(2-methylpyridin-3-yl)boranuide
- Potassium trifluoro(5-methyl-1,3,4-thiadiazol-2-yl)boranuide
- Potassium 4-methoxyphenyltrifluoroborate
These compounds share similar reactivity in Suzuki–Miyaura coupling reactions but differ in their specific substituents and resulting properties. This compound is unique due to its quinoline moiety, which can impart distinct electronic and steric effects, influencing the reactivity and selectivity of the coupling reactions.
Propiedades
Fórmula molecular |
C10H8BF3KN |
|---|---|
Peso molecular |
249.08 g/mol |
Nombre IUPAC |
potassium;trifluoro-(2-methylquinolin-4-yl)boranuide |
InChI |
InChI=1S/C10H8BF3N.K/c1-7-6-9(11(12,13)14)8-4-2-3-5-10(8)15-7;/h2-6H,1H3;/q-1;+1 |
Clave InChI |
LVAKJRSLHAJSIP-UHFFFAOYSA-N |
SMILES canónico |
[B-](C1=CC(=NC2=CC=CC=C12)C)(F)(F)F.[K+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


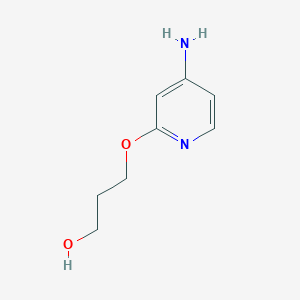
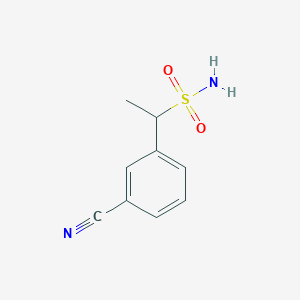
![2-{[(Naphthalen-1-yl)methyl]amino}pentanoic acid](/img/structure/B13477891.png)

![7-Imino-7lambda6-thia-1-azaspiro[4.4]nonan-7-one dihydrochloride](/img/structure/B13477894.png)
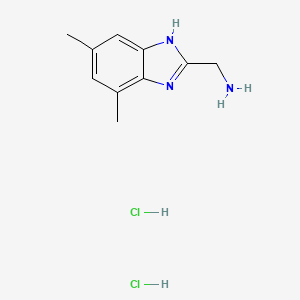
![1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)cyclobutane-1-carboxylic acid](/img/structure/B13477913.png)
![2',4',6'-Trimethyl-[1,1'-biphenyl]-4-amine](/img/structure/B13477932.png)

![Tert-butyl 3-formyl-7-oxa-1-azaspiro[3.5]nonane-1-carboxylate](/img/structure/B13477947.png)
